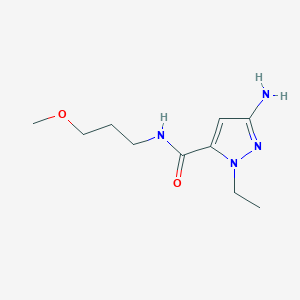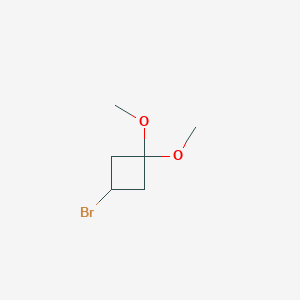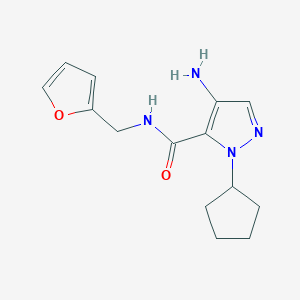
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide selectively inhibits the catalytic subunit of PP2A, which is involved in the dephosphorylation of various proteins, including tumor suppressors and oncogenes. By inhibiting PP2A, this compound can induce apoptosis in cancer cells and prevent the growth and proliferation of tumors. Additionally, this compound can reduce oxidative stress and inflammation in the brain by inhibiting PP2A, which is overactivated in neurodegenerative disorders. Furthermore, this compound can inhibit the replication of viruses by targeting the viral Tat protein, which is essential for viral transcription and replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation in the brain, and inhibition of viral replication. Additionally, this compound has been found to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its selective inhibition of PP2A, which allows for the specific targeting of this protein in various cellular processes. Additionally, this compound has been found to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and antiviral effects of this compound. Furthermore, the development of this compound-based drug delivery systems could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with 2-furylmethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting PP2A, which is overexpressed in many types of cancer. Additionally, this compound has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Furthermore, this compound has been shown to inhibit the replication of several viruses, including HIV-1, by targeting the viral Tat protein.
Propriétés
IUPAC Name |
4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-12-9-17-18(10-4-1-2-5-10)13(12)14(19)16-8-11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMCACLIROXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)
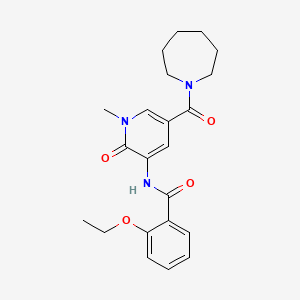

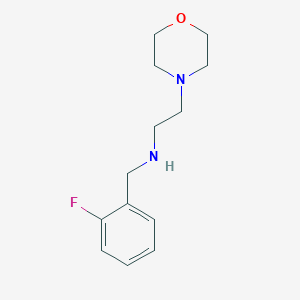
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)
